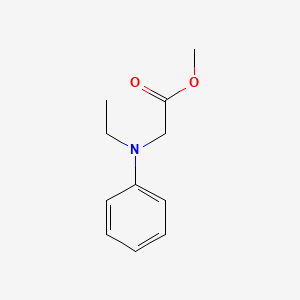

Methyl 2-(ethylphenylamino)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-(N-ethylanilino)acetate |

InChI |

InChI=1S/C11H15NO2/c1-3-12(9-11(13)14-2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

YTQZEFABFKHAIN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Ethylphenylamino Acetate

Classical Synthetic Approaches to Methyl 2-(ethylphenylamino)acetate Analogues

Traditional methods for synthesizing analogues of this compound have long been established in organic chemistry, primarily relying on N-alkylation of anilines and subsequent esterification or amidation reactions.

N-Alkylation of Anilines and Derivatives

The introduction of an ethyl group to the nitrogen atom of an aniline (B41778) derivative is a crucial step in forming the core structure of this compound. This transformation is typically achieved through N-alkylation reactions.

The reaction of anilines with alkylating agents like ethyl halides is a common method for preparing N-alkylanilines. psu.edu However, a significant challenge in this approach is controlling the degree of alkylation, as the primary amine can be converted to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. psu.edu To achieve selective mono-N-alkylation, various strategies have been developed. One approach involves using specific catalysts and reaction conditions to favor the formation of the desired secondary amine. acs.org For instance, the use of cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org

Another powerful technique to control selectivity is phase-transfer catalysis (PTC). rsc.orgacsgcipr.org PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the substrate) by using a phase-transfer catalyst, often a quaternary ammonium salt. rsc.orgacsgcipr.org This method can enhance reaction rates and selectivity, and in some cases, can be performed without a solvent, offering economic and safety benefits. researchgate.net The choice of the phase-transfer catalyst and reaction conditions is crucial for optimizing the yield of the desired N-alkylaniline. acsgcipr.org

The direct N-alkylation of amines with alcohols, a greener alternative to using alkyl halides, has also gained significant attention. rsc.org This "hydrogen-borrowing" methodology involves the in-situ oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated amine. researchgate.netresearchgate.net This process is often catalyzed by transition metal complexes, including those based on iridium, ruthenium, and cobalt. rsc.orgnih.govacs.org

Esterification and Amidation Reactions

Once the N-ethylaniline core is established, the subsequent step involves the introduction of the acetate (B1210297) group, which can be achieved through esterification or amidation.

Esterification of an N-substituted amino acid, such as N-phenylglycine, is a direct route to the corresponding ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. aklectures.com Sulfuric acid is a commonly used catalyst for this transformation. nih.govacs.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. nih.gov A variety of other catalysts, including zeolites and ionic liquids, have also been employed for amino acid esterification. nih.gov

Alternatively, the target ester can be synthesized by reacting an aniline derivative with an ester that already contains a leaving group, such as ethyl bromoacetate (B1195939). For example, N-phenylglycine ethyl ester can be prepared by refluxing aniline with ethyl bromoacetate and a base like sodium acetate in ethanol. prepchem.com

Amidation reactions represent another key transformation in this context. Amides can be synthesized from esters through a process called aminolysis, where an ester reacts with an amine. chemistrysteps.com However, this reaction can be slow due to the poor leaving group ability of the alkoxy group. chemistrysteps.com More commonly, amides are formed by reacting a carboxylic acid with an amine, often using a coupling reagent to activate the carboxylic acid. nih.gov Recent developments have also focused on the direct amidation of esters, promoted by strong bases like n-butyllithium or potassium tert-butoxide, which offers a more direct route. rsc.org

Emerging and Sustainable Synthesis Strategies

In line with the growing emphasis on environmentally friendly chemical processes, new strategies for the synthesis of this compound and its analogues are being developed. These methods prioritize the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

Green Chemistry Principles in the Synthesis of this compound and Related Structures

The application of green chemistry principles is transforming the synthesis of complex organic molecules. This includes the use of environmentally benign solvents, the development of highly efficient catalytic systems, and the design of atom-economical reaction pathways. rsc.orgneuroquantology.comnumberanalytics.com

The choice of solvent is a critical aspect of green chemistry, as traditional volatile organic compounds (VOCs) contribute to pollution and pose health risks. numberanalytics.com Consequently, there is a significant push towards using greener alternatives.

Water is an attractive green solvent due to its non-toxic and non-flammable nature. rsc.org Aqueous biphasic catalysis, where the catalyst is dissolved in the aqueous phase and the product in the organic phase, facilitates easy catalyst recovery and recycling. rsc.org

Ionic liquids, which are salts that are liquid at or near room temperature, are another class of green solvents. wikipedia.org They are non-volatile and can have tunable properties, making them suitable for a variety of reactions, including N-alkylation. psu.eduneuroquantology.com

Deep eutectic solvents (DESs) are emerging as sustainable alternatives to traditional solvents. rsc.org These mixtures of a hydrogen bond donor and a hydrogen bond acceptor have low melting points and are often biodegradable. A mixture of choline (B1196258) chloride and lactic acid, for instance, has been shown to be an effective medium for the allylic alkylation of anilines at room temperature. rsc.org

Supercritical fluids, such as supercritical carbon dioxide (scCO2), also serve as green reaction media. numberanalytics.comwikipedia.org scCO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. numberanalytics.com

The ideal scenario in green chemistry is to perform reactions without any solvent. rsc.org Solvent-free conditions have been successfully applied in some N-alkylation reactions, often facilitated by techniques like phase-transfer catalysis or microwave irradiation. researchgate.netresearchgate.net

Catalysis is a cornerstone of green chemistry, as catalysts can significantly enhance reaction rates and selectivity, often under milder conditions, leading to energy savings and reduced by-product formation. rsc.org

Phase-transfer catalysis (PTC) is a powerful tool for green synthesis, particularly in N-alkylation reactions. rsc.orgacsgcipr.org PTC can enable the use of less hazardous inorganic bases and a wider range of environmentally benign solvents. acsgcipr.org Continuous flow processes integrated with PTC and separation technologies offer a safer and more efficient alternative to traditional batch processes. rsc.org Micellar catalysis, where reactions are carried out in aqueous surfactant systems, can also lead to higher reaction rates and yields in N-alkylation. nih.gov

Transition metal catalysis plays a vital role in developing sustainable synthetic routes. Catalysts based on metals like iridium, ruthenium, and cobalt have been effectively used for the N-alkylation of amines with alcohols, which is an atom-economical process that produces water as the only byproduct. rsc.orgnih.govacs.org Palladium-catalyzed N-arylation of amino acid esters is another important method for creating the N-aryl amino acid core structure. acs.orgacs.org Recent research has focused on developing more efficient and reusable heterogeneous catalysts, such as metal nanoparticles supported on materials like zeolites or metal-organic frameworks (MOFs), to further enhance the sustainability of these processes. rsc.orgresearchgate.net

Atom Economy and Waste Minimization in Synthesis

The principles of green chemistry, particularly atom economy and waste minimization, are crucial in evaluating the efficiency and environmental impact of synthetic routes to this compound. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

A traditional synthesis of N-alkylated anilines often involves the use of alkyl halides. For instance, the reaction of aniline with ethyl iodide to form N-ethylaniline, a key intermediate, suffers from poor atom economy. In this substitution reaction, the iodide atom from the ethylating agent and a proton from the amine are lost as waste products, typically in the form of an iodide salt after neutralization.

Similarly, the formation of the methyl ester can be achieved by reacting the corresponding carboxylic acid (2-(ethylphenylamino)acetic acid) with an activating agent like thionyl chloride to form an acyl chloride, followed by reaction with methanol. This route generates significant waste, including sulfur dioxide and hydrogen chloride, leading to low atom economy.

A more atom-economical approach is the direct Fischer-Speier esterification of the carboxylic acid with methanol, catalyzed by an acid like sulfuric or p-toluenesulfonic acid. organic-chemistry.orgwikipedia.org In this equilibrium-driven process, the only byproduct is water, which is environmentally benign. nrochemistry.comyoutube.comyoutube.com The main drawback is the need to shift the equilibrium, often by using an excess of the alcohol or by removing water as it forms. wikipedia.orgchemistrysteps.com

Modern catalytic methods offer significant improvements in atom economy for the N-alkylation step. The "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes readily available and less toxic alcohols, such as ethanol, as the alkylating agent. nih.govrsc.org In this process, a transition metal catalyst (e.g., based on Ruthenium or Iridium) temporarily oxidizes the alcohol to an aldehyde in situ. rsc.orgnih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen "borrowed" from the alcohol, regenerating the catalyst and releasing water as the sole byproduct. rsc.org This catalytic cycle incorporates the maximum number of atoms from the reactants into the product, representing a highly atom-economical and green synthetic strategy.

Another green approach is reductive amination. This one-pot reaction can convert an amine and a carbonyl compound into a more substituted amine. wikipedia.org For instance, aniline could react with acetaldehyde (B116499) in the presence of a reducing agent to form N-ethylaniline. masterorganicchemistry.com While the reducing agent contributes to the waste stream, many modern catalytic hydrogenation methods offer high atom economy. wikipedia.org

The table below provides a qualitative comparison of the atom economy for different synthetic approaches to the core structures within this compound.

| Reaction Type | Reactants | Major Byproducts | Atom Economy |

| N-Ethylation | |||

| Alkyl Halide Method | Aniline, Ethyl Iodide | Hydroiodic Acid/Salt | Poor |

| Borrowing Hydrogen | Aniline, Ethanol | Water | Excellent |

| Esterification | |||

| Acyl Chloride Route | Carboxylic Acid, Thionyl Chloride, Methanol | Sulfur Dioxide, HCl | Poor |

| Fischer Esterification | Carboxylic Acid, Methanol | Water | Good to Excellent |

Asymmetric Synthesis of Chiral Derivatives and Intermediates

While this compound itself is achiral, the principles of asymmetric synthesis are critical for accessing chiral derivatives and intermediates. Such derivatives might feature stereocenters on the ethyl group, the phenyl ring, or the acetate backbone, which are of interest in various fields of chemical research.

Enantioselective Approaches to Related Phenylaminoacetates

Achieving enantioselectivity in the synthesis of α-amino acid derivatives, such as phenylaminoacetates, is a well-established field. These methods can be adapted to produce chiral analogues of the target molecule.

One prominent strategy involves the asymmetric hydrogenation of an enamine precursor. A prochiral enamine, derived from a β-keto ester, can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with chiral phosphine (B1218219) ligands (e.g., BINAP), to yield the chiral amino ester with high enantiomeric excess.

Another powerful method is the use of chiral phase-transfer catalysts for the alkylation of glycine-derived Schiff bases. For example, a glycine (B1666218) Schiff base can be deprotonated to form a nucleophilic enolate, which is then alkylated with a suitable electrophile. The use of a chiral quaternary ammonium salt as the phase-transfer catalyst can induce high enantioselectivity in the newly formed stereocenter.

Furthermore, enzymatic resolutions or asymmetric transformations offer green and highly selective alternatives. Lipases can be used for the kinetic resolution of racemic esters of phenylaminoacetic acids, selectively hydrolyzing one enantiomer and leaving the other untouched. Transaminases can perform asymmetric amination of α-keto esters to produce the desired chiral α-amino ester directly.

| Method | Key Feature | Potential Application |

| Asymmetric Hydrogenation | Chiral metal-ligand complex | Synthesis of chiral α-amino esters from enamine precursors |

| Chiral Phase-Transfer Catalysis | Chiral quaternary ammonium salt | Enantioselective alkylation of glycine Schiff bases |

| Enzymatic Methods | Lipases, Transaminases | Kinetic resolution or direct asymmetric synthesis |

Diastereoselective Strategies in Derivative Formation

When a molecule already contains a stereocenter, the introduction of a second one requires diastereoselective control. This is relevant for creating more complex derivatives of this compound.

A common approach is the use of chiral auxiliaries. An achiral N-phenylglycine derivative can be coupled to a chiral auxiliary, such as a derivative of pseudoephedrine. The auxiliary then directs the stereochemical outcome of a subsequent reaction, for example, an alkylation at the α-carbon. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Substrate-controlled diastereoselectivity is another key strategy. If a chiral center already exists within the starting material (e.g., a chiral N-alkylaniline), it can influence the stereochemical outcome of a reaction at a different position through steric or electronic effects. For example, the addition of a nucleophile to a prochiral carbonyl group in a chiral substrate can proceed with high diastereoselectivity due to the steric hindrance imposed by the existing chiral center.

Michael additions of chiral nucleophiles to α,β-unsaturated esters are also effective. For instance, a chiral amine could be added to an acrylate (B77674) in a conjugate addition reaction. The stereochemistry of the amine can direct the formation of the new stereocenter, leading to a product with high diastereomeric purity.

Mechanistic Investigations of Formation Reactions

The formation of this compound involves two primary transformations: N-alkylation of an aniline derivative and esterification of a carboxylic acid derivative.

The mechanism of N-alkylation is highly dependent on the chosen method.

Via Ethyl Halide (SN2 Mechanism): The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the ethyl halide. This occurs in a single concerted step, where the C-N bond is formed as the C-Halogen bond is broken. This is a classic bimolecular nucleophilic substitution (SN2) reaction.

Via "Borrowing Hydrogen" (Catalytic Cycle): This multi-step mechanism begins with the transition metal catalyst dehydrogenating the alcohol (e.g., ethanol) to form a metal-hydride species and an aldehyde (acetaldehyde). rsc.org The aldehyde then condenses with the amine (aniline) to form an imine (or an enamine intermediate), releasing water. Finally, the metal-hydride reduces the imine back to the N-ethylated amine, regenerating the active catalyst. acs.org The rate-determining step is often the initial β-hydride elimination from the alcohol. rsc.org

Via Reductive Amination: This process first involves the formation of an imine from the reaction of an amine with an aldehyde or ketone. wikipedia.orgyoutube.com The C=N double bond of the imine is then reduced by a reducing agent, such as sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the final amine. masterorganicchemistry.com

The mechanism of Fischer-Speier esterification is a well-studied acid-catalyzed nucleophilic acyl substitution. organic-chemistry.orgchemistrysteps.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.combyjus.com

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product. byjus.com

All steps of the Fischer esterification are reversible, and the reaction is driven to completion by manipulating the equilibrium conditions. wikipedia.orgchemistrysteps.com

Advanced Applications and Derivatization of Methyl 2 Ethylphenylamino Acetate in Chemical Research

Methyl 2-(ethylphenylamino)acetate as a Key Synthetic Intermediate

This compound serves as a versatile and crucial building block in organic synthesis. Its unique structure, featuring a secondary amine, an ester group, and a phenyl ring, allows for a wide range of chemical transformations. This adaptability makes it an essential precursor for creating more complex and functionally diverse organic molecules.

Precursor to Functional Organic Molecules

The reactivity of the ethylphenylamino and methyl acetate (B1210297) moieties in this compound makes it a valuable starting material for synthesizing a variety of functional organic molecules. The ester group can undergo hydrolysis, amidation, or reduction to produce carboxylic acids, amides, and alcohols, respectively. The secondary amine can be acylated, alkylated, or used in cyclization reactions. The phenyl ring can also be functionalized through electrophilic aromatic substitution, although this is less common due to the directing effects of the amino and ester groups.

This compound's utility is demonstrated in its application as a precursor for various complex structures. For instance, it can be a starting point for synthesizing substituted anilines and other aromatic compounds by modifying its core structure. These modifications can introduce new functional groups, thereby altering the molecule's chemical and physical properties to suit specific applications in materials science or medicinal chemistry.

The strategic placement of the ethyl and acetate groups on the aniline (B41778) core provides a scaffold that can be elaborated upon to generate a diverse library of compounds. Researchers leverage this to explore structure-activity relationships in drug discovery or to fine-tune the properties of new materials.

Role in the Construction of Heterocyclic Frameworks

The inherent functionalities of this compound make it an ideal candidate for the synthesis of various heterocyclic systems. These cyclic structures are of significant interest due to their prevalence in biologically active compounds and functional materials.

This compound can be utilized in the synthesis of anilino-substituted heterocycles. For example, derivatives of nicotinic acid, a vital component in various biological processes, can be synthesized using related anilino compounds. researchgate.netchemistryjournal.net The general strategy involves the condensation of an aniline derivative with a suitable dicarbonyl compound or its equivalent to form the pyridine (B92270) ring of the nicotinic acid core. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided results, the structural motif is analogous to precursors used in established synthetic routes for nicotinic acid derivatives. researchgate.netchemistryjournal.net

The synthesis of 2-substituted phenyl derivatives of nicotinic acid has been reported, highlighting the importance of the aniline fragment in constructing these heterocyclic systems. researchgate.net These derivatives often exhibit interesting biological activities, underscoring the value of anilino-substituted heterocycles in medicinal chemistry. researchgate.netchemistryjournal.net

The versatile nature of this compound and its derivatives allows for their incorporation into various heterocyclic frameworks, including thiazoles and triazoles. These five-membered heterocyclic rings are prominent in many compounds with significant biological activities. researchgate.netnih.govnih.gov

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the reaction of a compound containing a thiourea (B124793) or thioamide group with an α-haloketone. derpharmachemica.combepls.com While not a direct precursor, the amino group of a derivative of this compound could be converted to a thiourea, which could then participate in a Hantzsch-type thiazole synthesis. This would involve reaction with an appropriate α-halocarbonyl compound to form the thiazole ring. researchgate.netnih.gov The resulting anilino-substituted thiazole could then be further functionalized.

Triazoles: The construction of triazole rings can be achieved through various synthetic routes. One common method is the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne (a "click" reaction). arkat-usa.orgnih.govajgreenchem.com A derivative of this compound could be modified to contain either an azide or an alkyne functionality, allowing it to be incorporated into a triazole ring. For instance, the ethyl group could be functionalized with an azide, which could then react with a terminal alkyne to form a 1,2,3-triazole. Alternatively, the phenyl ring could be modified to include an alkyne, which could then undergo cycloaddition with an azide. Microwave-assisted synthesis has been shown to be an efficient method for preparing triazole derivatives. nih.gov

The following table summarizes the key heterocyclic systems that can be synthesized using derivatives of this compound and the general synthetic strategies involved.

| Heterocyclic System | General Synthetic Strategy | Key Reagents/Intermediates |

| Thiazoles | Hantzsch thiazole synthesis | Thiourea/thioamide derivative, α-haloketone |

| 1,2,3-Triazoles | 1,3-Dipolar cycloaddition ("click" reaction) | Azide-functionalized derivative, terminal alkyne |

| 1,2,4-Triazoles | Cyclization of thiosemicarbazide (B42300) derivatives | Thiosemicarbazide, acid/base catalysis |

This compound can be a key component in the synthesis of azo compounds and dyes. rajdhanicollege.ac.innih.gov The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. uomustansiriyah.edu.iqresearchgate.netyoutube.com

In this context, a derivative of this compound, specifically one with a primary amino group on the phenyl ring, could be diazotized using sodium nitrite (B80452) and a strong acid at low temperatures to form a diazonium salt. uomustansiriyah.edu.iq This highly reactive diazonium salt can then undergo an electrophilic substitution reaction with a suitable coupling partner, such as a phenol (B47542) or another aniline derivative, to form the characteristic azo linkage (-N=N-). nih.govresearchgate.net The ethylphenylamino group in the original molecule would act as a directing group and could influence the final properties of the dye.

The general reaction scheme for the formation of an azo dye from a derivative of this compound is as follows:

Diazotization:

An amino-substituted derivative of this compound is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at 0-5°C to form a diazonium salt.

Coupling:

The diazonium salt is then reacted with a coupling component (e.g., a phenol or an aromatic amine) to form the azo dye.

The resulting azo dye's color and properties would be determined by the specific structures of the diazonium salt and the coupling component. The ethylphenylamino group could be further modified to fine-tune the dye's characteristics.

Derivatization for Advanced Materials and Chemical Probes

The core structure of this compound provides a versatile platform for the development of advanced materials and chemical probes. Through targeted derivatization, the molecule's properties can be tailored for specific applications, ranging from novel polymers to sensitive analytical reagents.

The ester and secondary amine functionalities are key handles for chemical modification. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules or used to functionalize surfaces. The secondary amine can be acylated or alkylated to introduce new functional groups that can impart desired properties, such as fluorescence or specific binding capabilities.

Furthermore, the phenyl ring offers another site for modification. Electrophilic aromatic substitution reactions can be employed to introduce substituents that can, for example, tune the electronic properties of the molecule or serve as attachment points for larger molecular assemblies. The strategic derivatization of this compound opens up possibilities for creating bespoke molecules for a wide array of advanced applications.

Development of Non-Fluorescent Quencher Systems

The development of non-fluorescent quenchers is a significant area of research, particularly for applications in molecular probes and diagnostics. These molecules are designed to accept energy from a fluorescent dye without emitting light themselves, a process often utilized in fluorescence resonance energy transfer (FRET) based assays.

The potential of a molecule to act as a non-fluorescent quencher is dependent on its electronic properties, specifically its absorption spectrum and its ability to engage in energy transfer or electron transfer processes with a paired fluorophore. Aromatic compounds, particularly those with electron-donating or -withdrawing groups, can sometimes function as quenchers. For instance, amino acids with aromatic side chains, such as tryptophan and tyrosine, are known to quench the fluorescence of some dyes. researchgate.net

In the case of this compound, the N-phenyl group could theoretically participate in quenching through interactions with a suitable fluorophore. The efficiency of such quenching would depend on several factors, including the spectral overlap between the quencher's absorption and the fluorophore's emission, and the distance and orientation between the two moieties. To be utilized in a quencher system, the molecule would typically need to be derivatized to allow for covalent attachment to a probe, such as an oligonucleotide or a peptide. This could potentially be achieved by modifying the ethylphenylamino group or the acetate moiety to introduce a reactive functional group for conjugation.

However, without specific experimental data on the quenching efficiency and spectral properties of this compound or its derivatives, its suitability as a non-fluorescent quencher remains speculative. The design of effective non-fluorescent quenchers often involves the use of complex, extended aromatic systems, such as azo dyes or other specialized chromophores, to ensure broad and efficient quenching across the visible spectrum. rsc.orgresearchgate.netnih.gov

Potential in Polymer Science Applications (e.g., surface modification)

The modification of polymer surfaces is critical for a wide range of applications, including improving biocompatibility, altering wettability, and introducing specific functionalities. One common strategy for surface modification is the grafting of small molecules or other polymers onto the surface.

The structure of this compound suggests potential pathways for its use in polymer surface modification. The secondary amine group, for instance, could be a point of attachment. While the ethyl group is relatively unreactive, the hydrogen on the nitrogen could potentially be replaced to form a linkage to a polymer backbone. More plausibly, the molecule could be derivatized at the phenyl ring or the acetate group to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer could then be copolymerized with other monomers to create a polymer with pendant this compound units, which would influence the bulk and surface properties of the resulting material.

Alternatively, the molecule could be attached to a pre-existing polymer surface that has been functionalized with reactive groups. For example, a polymer surface containing carboxylic acid groups could potentially be coupled to the amine of this compound through amide bond formation, although this would likely require harsh conditions that could also hydrolyze the ester. A more feasible approach would be to introduce a more reactive handle onto the molecule first.

General methods for the N-arylation of amino acid esters and their incorporation into polymers are known. mit.edunih.govresearchgate.netnih.gov These strategies could theoretically be adapted for this compound. For instance, polymers with betaine (B1666868) units, which have zwitterionic character, have been synthesized by grafting N-vinylimidazole onto a polysaccharide backbone followed by a betainization reaction. mdpi.com A similar conceptual approach could be envisioned for incorporating the structural motifs of this compound into a polymer, which might impart specific adhesive or surface-active properties.

Despite these theoretical possibilities, there is a lack of specific research demonstrating the use of this compound for polymer surface modification. The successful application would depend on the development of efficient synthetic routes for its derivatization and polymerization, as well as a thorough characterization of the resulting polymer's properties.

Computational and Theoretical Chemistry Studies of Methyl 2 Ethylphenylamino Acetate and Analogues

Molecular Modeling and Reaction Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations provide insights into the behavior of molecules over time, including their internal motions and reaction pathways.

The conformation and properties of a molecule like Methyl 2-(ethylphenylamino)acetate are governed by a complex interplay of intramolecular interactions, including hydrogen bonds, steric hindrance, and electrostatic forces. Molecular modeling can identify the most stable conformers by exploring the potential energy surface.

For related N-substituted glycine (B1666218) derivatives, studies have highlighted the role of intramolecular hydrogen bonding in stabilizing certain conformations. nih.gov For example, in N-methylglycine, conformers with an N-H···O=C bond are found to be more stable. nih.gov The analysis of non-covalent interactions (NCI) using tools like Reduced Density Gradient (RDG) plots can visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for determining the three-dimensional structure and packing in condensed phases. fishersci.ca

Computational chemistry is a powerful tool for mapping the energy landscape of a chemical reaction, identifying transition states, and calculating activation energies. This information is critical for understanding reaction mechanisms and predicting reaction rates.

For reactions involving α-amino acid esters, such as their N-arylation or C-H amination, computational models can help elucidate the mechanism. nih.govcymitquimica.com For example, in the synthesis of α,α-diaryl-α-amino esters, computational analysis can be used to understand the energetics of intermediates and transition states in the proposed reaction sequence. bldpharm.com Transition-state models are frequently proposed to explain the stereoselectivity observed in catalyzed reactions, such as the proline-catalyzed formation of β-amino-α-oxyaldehydes, a reaction type related to amino acid derivatives. bldpharm.com These models help rationalize how a catalyst or chiral auxiliary directs the stereochemical outcome of a reaction.

Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular architecture of Methyl 2-(ethylphenylamino)acetate. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a detailed composite of the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra offer diagnostic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring typically appear in the downfield region, approximately between δ 6.5 and 7.5 ppm. The methylene (B1212753) protons of the acetate (B1210297) group (N-CH₂-COO) would likely resonate as a singlet around δ 4.0-4.5 ppm. The ethyl group attached to the nitrogen atom would present a quartet for the methylene protons (CH₂) around δ 3.3-3.7 ppm and a triplet for the methyl protons (CH₃) around δ 1.1-1.4 ppm. The methyl ester protons (COOCH₃) are expected to show a sharp singlet at approximately δ 3.7 ppm. gavinpublishers.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing in the range of δ 170-175 ppm. The aromatic carbons would be observed between δ 110 and 150 ppm. The methylene carbon of the acetate group is expected around δ 50-60 ppm, while the methyl ester carbon should appear around δ 52 ppm. The carbons of the N-ethyl group would resonate at approximately δ 45-55 ppm for the methylene carbon and δ 12-18 ppm for the terminal methyl carbon. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Phenyl-H | 6.5 - 7.5 (m) | 110 - 150 |

| N-CH₂ (ethyl) | 3.3 - 3.7 (q) | 45 - 55 |

| CH₃ (ethyl) | 1.1 - 1.4 (t) | 12 - 18 |

| N-CH₂-COO | 4.0 - 4.5 (s) | 50 - 60 |

| O-CH₃ | ~3.7 (s) | ~52 |

| C=O | - | 170 - 175 |

Note: These are predicted values based on analogous structures. s = singlet, t = triplet, q = quartet, m = multiplet.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. A strong absorption band around 1740-1760 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-N stretching vibration of the aromatic amine is typically observed in the region of 1250-1350 cm⁻¹. The aromatic C=C stretching vibrations would appear as a series of bands between 1450 and 1600 cm⁻¹. Furthermore, the C-H stretching vibrations of the alkyl and aromatic groups are expected in the range of 2850-3100 cm⁻¹. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1740 - 1760 |

| Aromatic C-N | Stretch | 1250 - 1350 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alkyl/Aromatic C-H | Stretch | 2850 - 3100 |

Note: These are expected ranges based on known data for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. Aromatic amino acids and their derivatives typically exhibit absorption maxima in the near-UV region. rsc.org For this compound, it is anticipated to show a primary absorption band around 250-260 nm, attributed to the π → π* transitions of the benzene (B151609) ring. A weaker absorption band may also be observed around 280-300 nm. researchgate.netnih.govrsc.org The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Primary) | 250 - 260 |

| π → π* (Secondary) | 280 - 300 |

Note: These are predicted values based on analogous aromatic compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Common fragmentation pathways for N-phenylglycine derivatives often involve the loss of the ester group or cleavage of the C-N bond. nih.gov For this compound, characteristic fragment ions might include the loss of the methoxycarbonyl group (-COOCH₃) or the entire ethyl acetate moiety. The fragmentation pattern provides a fingerprint that aids in the structural confirmation of the molecule. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₁H₁₅NO₂]⁺ | 193.11 | Molecular Ion |

| [C₁₀H₁₂N]⁺ | 146.10 | Loss of -COOCH₃ |

| [C₉H₁₀N]⁺ | 132.08 | Loss of -CH₂COOCH₃ |

| [C₆H₅NHCH₂CH₃]⁺ | 121.09 | N-ethylaniline fragment |

Note: These are predicted m/z values for the most abundant isotopes.

Chromatographic Separation and Analysis

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography is a simple and rapid technique often employed for these purposes.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-layer chromatography is a valuable technique for qualitatively monitoring the progress of the synthesis of this compound. massbank.eu A small amount of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separation of components is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. iipseries.org

For monitoring the formation of this compound from its precursors (e.g., N-ethylaniline and a methyl haloacetate), the disappearance of the starting materials and the appearance of the product spot can be observed over time. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. gavinpublishers.com A suitable mobile phase for the TLC analysis of N-alkylaniline derivatives often consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The spots can be visualized under UV light (typically at 254 nm) or by using a chemical staining agent like ninhydrin (B49086) if a primary or secondary amine is present. nih.gov An ideal solvent system will provide a clear separation between the starting materials and the product, with the product typically having an intermediate Rf value. iipseries.org

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of synthetic products, including N-substituted glycine (B1666218) esters like this compound. wiley-vch.de This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from unreacted starting materials, byproducts, and other impurities.

In typical applications for compounds structurally similar to this compound, silica gel is the most commonly used stationary phase due to its polarity and versatility. wiley-vch.deorgsyn.org The purification process involves dissolving the crude reaction mixture in a minimal amount of an appropriate solvent and loading it onto the top of a column packed with silica gel. A solvent system, known as the mobile phase or eluent, is then passed through the column.

The choice of eluent is critical for achieving effective separation. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is frequently employed. For instance, a common mobile phase system for purifying ester compounds is a mixture of hexanes and ethyl acetate. wiley-vch.deorgsyn.org The purification might begin with a high ratio of hexane to ethyl acetate (e.g., 10:1), with the polarity of the eluent being progressively increased (e.g., to 5:1, then 3:1) to elute compounds with increasing polarity. wiley-vch.de For certain applications, the silica gel may be pre-treated, for example with triethylamine, to prevent the degradation of sensitive compounds on the acidic silica surface. wiley-vch.de

The progress of the separation is monitored by collecting fractions of the eluting solvent and analyzing them, often by thin-layer chromatography (TLC), to identify which fractions contain the purified desired product. Once the fractions containing the pure compound are identified, the solvent is removed, typically by rotary evaporation, to yield the purified this compound as an oil or solid. wiley-vch.deorgsyn.org

Table 1: Illustrative Column Chromatography Parameters for Purification of Related Ester Compounds

| Parameter | Description | Example System |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel wiley-vch.deorgsyn.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexanes:Ethyl Acetate Gradient (e.g., 10:1 → 5:1 → 3:1) wiley-vch.de |

| Pre-treatment | Optional modification of the stationary phase. | Triethylamine washed silica gel wiley-vch.de |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |

| Isolation | Method to obtain the final product from the pure fractions. | Rotary Evaporation wiley-vch.deorgsyn.org |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For compounds like this compound, HPLC is an invaluable tool for determining purity and for quantitative analysis. nih.govnih.gov

The principle of HPLC is similar to column chromatography, but it utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. asdlib.org Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like N-substituted amino acid esters.

In a typical reversed-phase HPLC method for a related compound, a C8 or C18 column is used as the stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.govresearchgate.net

For the analysis of glycine methyl ester hydrochloride, a related compound, an isocratic mobile phase of 5/95% acetonitrile/water with 0.5% phosphoric acid as a buffer has been used with a Primesep 100 column, with detection at 200 nm. sielc.com For other analyses, a mixture of acetonitrile, tetrahydrofuran, and water has been employed. nih.govresearchgate.net The choice of detector depends on the properties of the analyte; a UV detector is commonly used for aromatic compounds like this compound, typically set at a wavelength where the compound exhibits strong absorbance. nih.govresearchgate.netsielc.com

The result of an HPLC analysis is a chromatogram, which shows the detector response as a function of time. The time at which a compound elutes (retention time) is characteristic of that compound under specific HPLC conditions, and the area under the peak is proportional to its concentration. By comparing the chromatogram of a sample to that of a known standard, the purity of the sample can be accurately determined.

Table 2: Example HPLC Parameters for Analysis of Related Amino Acid Esters

| Parameter | Description | Example Conditions |

| Column | The type of stationary phase used. | Primesep 100, 4.6x150 mm, 5 µm sielc.com or Lichrosorb C8, 150x4.6 mm, 5 µm nih.govresearchgate.net |

| Mobile Phase | The solvent mixture pumped through the column. | Acetonitrile/Water (5/95%) with 0.5% H₃PO₄ sielc.com or Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v) nih.govresearchgate.net |

| Flow Rate | The speed at which the mobile phase is pumped. | 1 mL/min nih.govresearchgate.netsielc.com |

| Detection | The method used to detect the eluting compounds. | UV at 200 nm sielc.com or 258 nm nih.govresearchgate.net |

| Elution Mode | The method of mobile phase delivery. | Isocratic nih.govresearchgate.netsielc.com |

Advanced Hyphenated Techniques (e.g., UPLC/MS)

For more complex analyses and to gain further structural information, advanced hyphenated techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS) are employed. UPLC uses columns with even smaller particle sizes than HPLC, resulting in faster analysis times and improved resolution. When coupled with a mass spectrometer, it becomes a powerful tool for both separation and identification.

The UPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound and its fragments. nih.gov

For N-acyl amino acids, which are structurally related to this compound, HPLC-MS/MS methods have been developed for their quantification in biological matrices. nih.gov In such methods, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This technique, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. nih.gov For instance, in the analysis of N-oleoyl glycine, a transition of 338 > 74 m/z was monitored in negative ion mode. nih.gov The mass spectra of methyl esters of N-acylglycines have been studied, and their fragmentation patterns can aid in structural elucidation. nih.gov The analysis of ethyl acetate extracts of natural products by LC-MS/MS has also been reported, demonstrating the utility of this technique in identifying unknown compounds in complex mixtures. unila.ac.id

Table 3: UPLC/MS Parameters in the Analysis of Related N-Acyl Amino Acids

| Parameter | Description | Example Conditions |

| Technique | The hyphenated analytical method. | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.gov |

| Ionization Mode | The method of ion formation. | Negative Mode nih.gov |

| Acquisition Mode | The type of mass analysis performed. | Multiple Reaction Monitoring (MRM) nih.gov |

| Example Transition | A specific precursor to product ion transition monitored. | For N-oleoyl glycine: 338 > 74 (m/z) nih.gov |

| Application | The purpose of the analysis. | Quantitation in biological matrices nih.gov |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction can provide precise information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

In another example, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide was determined to have a P-1 space group and was stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions. eurjchem.com Such studies on related molecules provide a framework for what might be expected for the solid-state structure of this compound, highlighting the types of intermolecular forces that could govern its crystal packing. The steric and electronic properties of the phenylglycine moiety play a significant role in the conformation and reactivity of these molecules. rsc.org

Table 4: Representative Crystallographic Data for a Related Organic Ester

| Parameter | Description | Example Data (Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) nih.gov |

| Formula | The chemical formula of the compound. | C₁₀H₁₀N₄O₃ |

| Dihedral Angle | The angle between the methyl acetate group and the tetrazole ring. | 82.61 (14)° |

| Intermolecular Interactions | The forces holding the molecules together in the crystal. | C-H···O hydrogen bonds, offset π-π interactions |

| Inter-centroid Distance | The distance between the centers of interacting aromatic rings. | 3.759 (2) Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.